molecular formula C15H14N2O4 B2600068 4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid CAS No. 452088-45-8

4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid

Cat. No.: B2600068
CAS No.: 452088-45-8
M. Wt: 286.287
InChI Key: FQSRPKMRCHWNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid is an organic compound that features a nitro group and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid typically involves the nitration of 4-[(2,4-Dimethylphenyl)amino]benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Reduction: 4-[(2,4-Dimethylphenyl)amino]-3-aminobenzoic acid.

    Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Scientific Research Applications

4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used to study the interactions of nitro and amino groups with biological molecules.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,6-Dimethylphenyl)amino]benzoic acid: Similar structure but lacks the nitro group.

    4-[(2,4-Dimethylphenyl)amino]-2-nitrobenzoic acid: Similar structure with the nitro group in a different position.

Uniqueness

4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid is unique due to the specific positioning of the nitro and amino groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(2,4-dimethylanilino)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9-3-5-12(10(2)7-9)16-13-6-4-11(15(18)19)8-14(13)17(20)21/h3-8,16H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSRPKMRCHWNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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